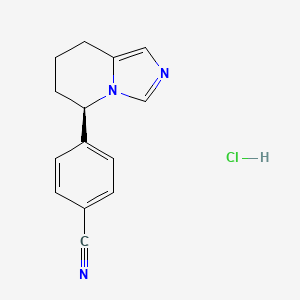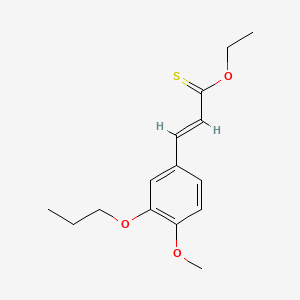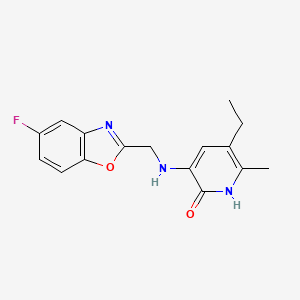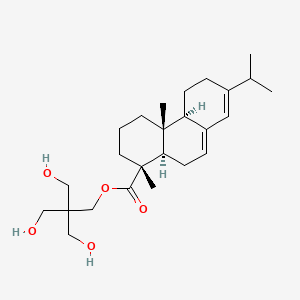![molecular formula C38H52N10O7 B12780943 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate CAS No. 104715-85-7](/img/structure/B12780943.png)
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: Known for its use as a solvent and in chemical synthesis.
Metadoxine: Used in the treatment of alcohol intoxication and liver disease.
Uniqueness
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate stands out due to its unique chemical structure, which allows for specific interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
104715-85-7 |
|---|---|
Formule moléculaire |
C38H52N10O7 |
Poids moléculaire |
760.9 g/mol |
Nom IUPAC |
2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate |
InChI |
InChI=1S/2C19H25N5O3.H2O/c2*1-3-4-5-14-6-8-15(9-7-14)21-19-22-17-16(18(23-19)26-2)20-12-24(17)13-27-11-10-25;/h2*6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23);1H2 |
Clé InChI |
UHRBSLHSONYISD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)




